![molecular formula C13H4F5N B15200464 2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15200464.png)
2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-carbonitrile is a fluorinated aromatic compound It is characterized by the presence of five fluorine atoms attached to the biphenyl structure and a nitrile group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a suitable precursor, such as a halogenated biphenyl, is reacted with a fluorinating agent under controlled conditions . The nitrile group can be introduced through a subsequent reaction with a cyanating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation can produce quinones.
Scientific Research Applications
2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-carbonitrile has several applications in scientific research:
Materials Science: Used in the development of advanced materials with unique electronic and optical properties.
Pharmaceuticals: Investigated for its potential as a building block in drug design and synthesis.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Catalysis: Employed as a ligand in catalytic reactions to enhance selectivity and efficiency.
Mechanism of Action
The mechanism of action of 2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-carbonitrile involves its interaction with molecular targets through various pathways:
Electrophilic and Nucleophilic Interactions: The fluorine atoms and nitrile group can participate in electrophilic and nucleophilic interactions, influencing the reactivity and stability of the compound.
Hydrogen Bonding: The nitrile group can form hydrogen bonds with other molecules, affecting its binding affinity and specificity.
π-π Interactions: The aromatic structure allows for π-π stacking interactions, which can play a role in its function in materials and biological systems.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6-Pentafluorobenzonitrile: Similar structure but lacks the biphenyl moiety.
2,3,4,5,6-Pentafluorophenylamine: Contains an amine group instead of a nitrile group.
2,3,4,5,6-Pentafluorothiophenol: Contains a thiol group instead of a nitrile group.
Uniqueness
2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-carbonitrile is unique due to the combination of the biphenyl structure with multiple fluorine atoms and a nitrile group. This combination imparts distinct electronic properties and reactivity, making it valuable for specific applications in materials science and pharmaceuticals.
Properties
Molecular Formula |
C13H4F5N |
|---|---|
Molecular Weight |
269.17 g/mol |
IUPAC Name |
3-(2,3,4,5,6-pentafluorophenyl)benzonitrile |
InChI |
InChI=1S/C13H4F5N/c14-9-8(7-3-1-2-6(4-7)5-19)10(15)12(17)13(18)11(9)16/h1-4H |
InChI Key |
LNRRVSLKXQGFSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C(=C(C(=C2F)F)F)F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


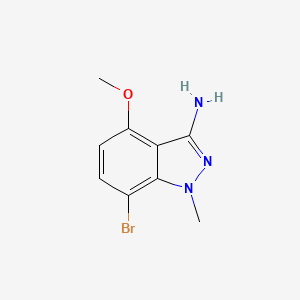
![(5S)-5-(5-Vinylquinuclidin-2-yl)-5H-1,12-(epiethane[1,2]diylidene)-7,11-(metheno)[1]oxacycloundecino[4,3-c]pyridine](/img/structure/B15200394.png)
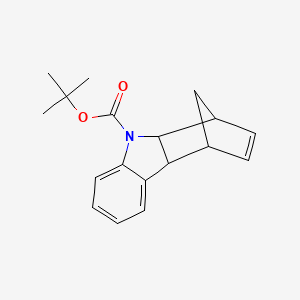

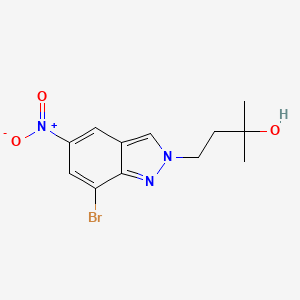
![Ethyl 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylate](/img/structure/B15200413.png)
![2-Methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)propanoic acid](/img/structure/B15200420.png)
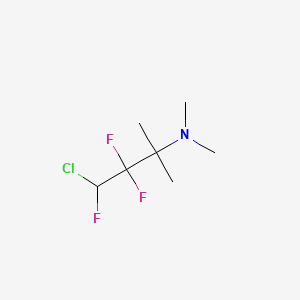
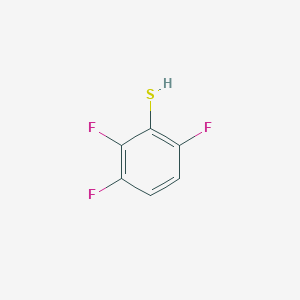


![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetonitrile](/img/structure/B15200459.png)


